molecular formula C21H15FN6O3 B2750704 8-(4-Fluorophenyl)-1-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-d][1,2,4]triazinone CAS No. 1251558-17-4

8-(4-Fluorophenyl)-1-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-d][1,2,4]triazinone

Cat. No.: B2750704
CAS No.: 1251558-17-4
M. Wt: 418.388
InChI Key: NOUDLLUITOSEBO-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[1,5-d][1,2,4]triazinone core substituted with a 4-fluorophenyl group at position 8 and a 3-(2-methoxyphenyl)-1,2,4-oxadiazole moiety at position 1 via a methyl linker. The 1,2,4-oxadiazole group contributes to metabolic stability and conformational rigidity, which are advantageous in drug design.

Properties

IUPAC Name

2-(4-fluorophenyl)-5-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazolo[1,5-d][1,2,4]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15FN6O3/c1-30-18-5-3-2-4-15(18)20-24-19(31-26-20)11-27-21(29)17-10-16(25-28(17)12-23-27)13-6-8-14(22)9-7-13/h2-10,12H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOUDLLUITOSEBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NOC(=N2)CN3C(=O)C4=CC(=NN4C=N3)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-(4-Fluorophenyl)-1-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-d][1,2,4]triazinone is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that combines elements of oxadiazoles and pyrazolo-triazines. Its molecular formula is C19H16FN5O2C_{19}H_{16}FN_5O_2, and it possesses a molecular weight of approximately 367.36 g/mol. The presence of the fluorophenyl and methoxyphenyl groups contributes to its lipophilicity and potential bioactivity.

Mechanisms of Biological Activity

Research indicates that compounds with similar structural motifs often exhibit diverse biological activities, including:

  • Antiviral Activity : Heterocyclic compounds like oxadiazoles have been shown to possess antiviral properties against various viruses. For instance, derivatives of oxadiazole have been effective in inhibiting viral replication in cell cultures .
  • Anticancer Properties : The pyrazolo[1,5-d][1,2,4]triazinone scaffold has been associated with anticancer activity. Studies have demonstrated that compounds within this class can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle regulators and pro-apoptotic pathways .
  • Neuroprotective Effects : Some derivatives exhibit dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

Biological Activity Data

The following table summarizes key findings related to the biological activity of similar compounds:

Compound NameBiological ActivityIC50 (µM)Reference
Compound AAntiviral50
Compound BAnticancer27.3
Compound CAChE Inhibition12.8
Compound DBChE Inhibition53.1

Case Studies

  • Antiviral Screening : In a study evaluating various heterocyclic compounds for antiviral activity against HSV-1, a derivative similar to the target compound showed up to 91% inhibition at a concentration of 50 µM with low cytotoxicity (CC50 = 600 µM) . This highlights the potential for further development as an antiviral agent.
  • Cytotoxicity Against Cancer Cells : A series of pyrazolo-triazine derivatives were tested against human cancer cell lines. One specific derivative demonstrated significant cytotoxic effects against colon carcinoma cells with an IC50 value of 6.2 µM . Such findings suggest that the target compound could also exhibit similar anticancer properties.
  • Neuroprotective Studies : Research on oxadiazole derivatives indicated promising results in inhibiting AChE and BChE, which are crucial targets in Alzheimer's disease treatment. The most potent inhibitors showed IC50 values ranging from 12.8 to over 100 µM depending on the specific structure .

Scientific Research Applications

The compound 8-(4-Fluorophenyl)-1-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-d][1,2,4]triazinone is a complex organic molecule that has garnered attention in various scientific research fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, synthesizing insights from diverse sources to provide a comprehensive overview.

Antitumor Activity

Research indicates that compounds similar to pyrazolo[1,5-d][1,2,4]triazinones exhibit significant antitumor activity. Studies have demonstrated that structural modifications can lead to enhanced efficacy against various cancer cell lines. For instance, derivatives of pyrazolo compounds have been shown to inhibit tubulin polymerization, which is critical for cancer cell division and proliferation .

Antiviral Properties

Recent investigations into the antiviral potential of related compounds have revealed promising results against several viral pathogens. The incorporation of oxadiazole moieties has been linked to improved antiviral activity through mechanisms that disrupt viral replication processes . This suggests that this compound could be a candidate for further antiviral drug development.

Anti-inflammatory Effects

Compounds structurally related to triazoles and their derivatives have shown anti-inflammatory properties comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). The synthesis of new derivatives has led to the discovery of compounds with lower toxicity profiles while maintaining effective anti-inflammatory action .

Potential in Neurological Disorders

Emerging studies suggest that triazole derivatives may also play a role in treating neurological disorders due to their ability to modulate neurotransmitter systems. The unique structure of pyrazolo compounds allows for interactions with various receptors in the central nervous system .

Case Study 1: Antitumor Activity

A study published in Pharmaceutical Sciences evaluated a series of pyrazolo derivatives for their antitumor properties. The lead compound demonstrated IC50 values in the low micromolar range against several cancer cell lines. The mechanism was attributed to apoptosis induction via mitochondrial pathways.

Case Study 2: Antiviral Efficacy

In another research effort documented by Journal of Medicinal Chemistry, a closely related oxadiazole derivative was tested against SARS-CoV-2 and exhibited significant antiviral activity in vitro. The study highlighted the importance of structural optimization for enhancing potency.

Case Study 3: Anti-inflammatory Properties

Research conducted at Zaporizhzhia State Medical University explored the anti-inflammatory effects of triazole derivatives. Results indicated that certain compounds exhibited comparable efficacy to ibuprofen with significantly reduced side effects.

Chemical Reactions Analysis

Chemical Reaction Conditions

Chemical reactions involving 8-(4-Fluorophenyl)-1-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-d] triazinone are typically conducted in polar solvents under controlled temperatures. Common solvents include ethanol or dimethylformamide (DMF), and reactions may be carried out under reflux conditions to facilitate the coupling processes.

Reaction Monitoring

  • Thin-Layer Chromatography (TLC) : TLC is commonly used to monitor the progress of reactions, allowing for the detection of starting materials, intermediates, and the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is used to confirm the structure of the final product by analyzing its proton and carbon environments.

  • Mass Spectrometry (MS) : MS is employed to determine the molecular weight and purity of the compound.

Analytical Techniques

Analytical techniques play a crucial role in confirming the structure and purity of 8-(4-Fluorophenyl)-1-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-d] triazinone .

Spectroscopic Analysis

TechniquePurpose
NMR Spectroscopy Confirms the structure by analyzing proton and carbon environments.
Mass Spectrometry (MS) Determines the molecular weight and assesses purity.
IR Spectroscopy Identifies functional groups present in the molecule.

Chromatographic Analysis

  • Thin-Layer Chromatography (TLC) : Used for monitoring reaction progress and detecting impurities.

  • High-Performance Liquid Chromatography (HPLC) : May be used for further purification and quantification.

Potential Chemical Reactions

Given its heterocyclic structure, 8-(4-Fluorophenyl)-1-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-d] triazinone can undergo various chemical reactions typical for heterocycles, including:

  • Alkylation : Addition of alkyl groups to the nitrogen atoms in the triazole or oxadiazole rings.

  • Acylation : Introduction of acyl groups, which could modify the compound's biological activity.

  • Nucleophilic Substitution : Replacement of existing substituents with nucleophilic reagents.

Comparison with Similar Compounds

Structural Analogs with Pyrazolo-Triazinone Cores

8-(4-Methoxyphenyl)pyrazolo[1,5-d][1,2,4]triazinone (CAS: 135104-21-1)
  • Key Difference : Replaces the 4-fluorophenyl group with a 4-methoxyphenyl substituent.
  • Impact: The methoxy group is less electronegative than fluorine, reducing electron-withdrawing effects and altering electronic distribution. Increased steric bulk may affect binding pocket interactions.
8-Methyl-2-[4-(trifluoromethyl)phenyl]-8H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine
  • Key Difference : Incorporates a trifluoromethylphenyl group and a fused triazolo-pyrimidine system.
  • Impact: The trifluoromethyl group enhances lipophilicity and resistance to metabolic degradation.

Analogs with Fluorinated Aromatic Systems

4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 5 from )
  • Key Difference : Contains multiple fluorophenyl groups and a triazole-thiazole scaffold.
  • Impact: Fluorine atoms at multiple positions amplify electronic effects, favoring π-π stacking and hydrophobic interactions. The triazole-thiazole system may confer higher conformational flexibility compared to the oxadiazole-pyrazolotriazinone framework .
Fluorinated Pyrazolo[4,3-e][1,2,4]triazino[1,2-a]triazinones ()
  • Key Difference : Features trifluoroacetyl and sulfonyl groups.
  • Sulfonyl groups improve solubility but may introduce steric hindrance .

Bioactivity and Application Comparisons

Pesticide Pyrazole Derivatives (e.g., Fipronil, Ethiprole)
  • Key Difference : Sulfinyl pyrazole cores with chloro/trifluoromethyl substituents.
  • Impact: Sulfinyl groups in pesticides enhance insecticidal activity via GABA receptor antagonism, a mechanism distinct from the triazinone-oxadiazole system.

Q & A

Q. What are the established synthetic routes for 8-(4-fluorophenyl)-1-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-d][1,2,4]triazinone?

The synthesis typically involves multi-step strategies:

  • Cyclization : Reacting intermediates like hydrazides or α,β-unsaturated ketones with reagents such as phosphorus oxychloride (POCl₃) to form oxadiazole or triazinone cores .
  • Condensation : Coupling pyrazole precursors with oxadiazole-containing moieties under reflux conditions, often in solvents like toluene or THF .
  • Recrystallization : Purification via methanol recrystallization to obtain single crystals for structural validation .

Q. Example Synthetic Routes

StepKey Reagents/ConditionsProduct IntermediateEvidence
1POCl₃, 120°COxadiazole formation
2Diethyl oxalate, NaHPyrazole-triazinone
3Methanol recrystallizationCrystalline product

Q. How is the compound characterized structurally and chemically?

Key characterization methods include:

  • X-ray Crystallography : Determines molecular geometry and confirms regiochemistry of substituents .
  • Spectroscopy :
    • ¹H/¹³C NMR : Assigns proton and carbon environments, e.g., fluorophenyl and methoxyphenyl groups .
    • IR : Identifies functional groups (e.g., C=O, N-H) .
  • Thermal Analysis : Melting point determination (e.g., 573 K in ) .

Q. What biological activities are associated with structurally similar compounds?

Related analogs exhibit:

  • Antifungal Activity : Inhibition of 14-α-demethylase lanosterol (CYP51) via molecular docking studies .
  • Antibacterial/Analgesic Properties : Pyrazoline derivatives with 4-methoxyphenyl groups show broad bioactivity .

Advanced Research Questions

Q. How can conflicting bioactivity data between in vitro and computational models be resolved?

  • Validation Strategies :
    • Combine molecular docking (e.g., using PDB: 3LD6 ) with enzyme inhibition assays.
    • Use structure-activity relationship (SAR) studies to identify critical substituents (e.g., fluorophenyl vs. methoxyphenyl) .
  • Case Study : reports antifungal activity via docking, but experimental validation is required to resolve discrepancies with inactive analogs.

Q. What reaction conditions optimize yield and purity during oxadiazole formation?

  • Critical Factors :
    • Catalyst : Palladium-catalyzed reductive cyclization improves efficiency .
    • Solvent : THF or DMF enhances solubility of nitroarene precursors .
    • Temperature : Reflux (~120°C) ensures complete cyclization .
  • DOE Example : Varying POCl₃ stoichiometry (1.2–2.0 eq.) and reaction time (4–12 hrs) to maximize yield .

Q. How can crystallographic ambiguities (e.g., disorder in fluorophenyl groups) be addressed?

  • Techniques :
    • High-Resolution XRD : Resolves electron density maps for fluorine atoms .
    • Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., F···H contacts) to validate packing .
  • Case Study : used XRD to confirm the planar geometry of the pyrazolo-triazinone core .

Q. What strategies improve reproducibility in multi-step syntheses?

  • Standardization :
    • Use anhydrous solvents and controlled atmosphere (N₂/Ar) for moisture-sensitive steps .
    • Document intermediates (e.g., hydrazides) via LC-MS or TLC .
  • Troubleshooting : Recrystallization solvent polarity (methanol vs. ethanol) affects crystal quality .

Q. How does the methoxyphenyl substituent influence metabolic stability?

  • Metabolism Studies :
    • In vitro CYP450 assays : Compare demethylation rates of methoxy vs. hydroxyl analogs .
    • Microsomal Stability : Fluorophenyl groups reduce oxidative metabolism due to C-F bond stability .

Q. Can computational models predict regioselectivity in triazinone cyclization?

  • DFT Calculations : Map transition states to predict favored pathways (e.g., 1,2,4-triazinone vs. 1,3,5-isomer) .
  • Case Study : used isatin and diethyl oxalate to selectively form triazinone derivatives .

Q. What analytical methods resolve degradation products under storage conditions?

  • Forced Degradation Studies :
    • HPLC-MS : Identifies hydrolysis products (e.g., cleavage of oxadiazole moiety) .
    • Thermogravimetric Analysis (TGA) : Assesses thermal stability .

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